molecular formula C8H14FNO5S B2930459 Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate CAS No. 2551117-05-4

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate

Cat. No.: B2930459
CAS No.: 2551117-05-4
M. Wt: 255.26
InChI Key: JCZGIUDIEDCHNK-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate is a specialized chemical intermediate designed for advanced pharmaceutical research and development. Its molecular structure incorporates a fluorosulfonate (fluorosulfonyloxy) ester group on an azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This configuration makes the compound a highly versatile and reactive building block for synthesizing complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The presence of the Boc group ensures stability during various synthetic transformations, allowing researchers to strategically functionalize the azetidine scaffold. The primary research value of this compound lies in its potential as a key precursor in the synthesis of covalent inhibitors. The fluorosulfonate group is recognized as a stable yet reactive electrophile in biological media, capable of targeting nucleophilic histidine residues in protein binding sites . This mechanism is increasingly exploited in drug discovery to create covalent drugs with superior pharmacodynamic and pharmacokinetic properties, especially for challenging targets like protein-protein interactions . As a high-value intermediate, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO5S/c1-8(2,3)14-7(11)10-4-6(5-10)15-16(9,12)13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZGIUDIEDCHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced using reagents like fluorosulfonyl chloride (FSO2Cl) under controlled conditions.

    Protection with Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the azetidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an azetidine derivative with an amino group, while reduction can yield an azetidine alcohol.

Scientific Research Applications

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Organic Synthesis: The compound is a valuable building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with biological targets such as enzymes or receptors. The fluorosulfonyloxy group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate and related azetidine derivatives:

Compound Name Substituent at Azetidine 3-Position Molecular Weight (g/mol) Key Functional Features Reference Evidence
This compound -O-SO₂-F ~285 (estimated) Reactive leaving group, Boc protection N/A (hypothetical)
tert-Butyl 3-formylazetidine-1-carboxylate -CHO 185.22 Polar aldehyde group, Boc protection
tert-Butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate -CH₂-SO₂-Cl, -F 287.74 Dual sulfonyl chloride and fluorine groups
tert-Butyl 3-fluoroazetidine-1-carboxylate -F 193.19 Simple fluorine substituent, Boc protection
tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate -CN, -S-CF₃ 307.4 Nitrile and trifluoromethylthio groups
Key Observations:
  • Reactivity : The fluorosulfonyloxy group in the target compound is more electrophilic than the aldehyde (-CHO) in ’s derivative, making it superior for nucleophilic displacement reactions. In contrast, the chlorosulfonylmethyl group in ’s compound offers reactivity toward amines or alcohols but requires careful handling due to Cl⁻ release .
  • Stability : Compounds with electron-withdrawing groups (e.g., -CN, -SO₂-F) exhibit reduced stability under basic conditions compared to simpler derivatives like tert-butyl 3-fluoroazetidine-1-carboxylate .
  • Synthetic Utility : The Boc group in all listed compounds ensures compatibility with orthogonal protection strategies in multi-step syntheses.

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., -CHO in , -SO₂-F in the target compound) show increased solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduced solubility in non-polar solvents.
  • Thermal Stability: Fluorosulfonyloxy-containing compounds may decompose at elevated temperatures due to the labile S-O bond, whereas cyano or trifluoromethylthio derivatives (e.g., ) exhibit higher thermal stability.

Biological Activity

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its significance in various applications.

Chemical Structure

The compound is characterized by the following molecular formula: C9H16FNO3SC_9H_{16}FNO_3S. Its structure includes a tert-butyl group, a fluorosulfonyloxy moiety, and an azetidine ring, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing azetidine rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of azetidine can inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundMIC (μg/mL)Bacterial Strain
This compound>250E. coli
Control (known antibiotic)0.5E. coli

The data suggest that while the compound may not possess intrinsic antibacterial activity at high concentrations, it could serve as a scaffold for developing more potent derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the substituents on the azetidine ring or alterations in the fluorosulfonyloxy group may enhance its biological efficacy.

A study on related compounds highlighted that introducing electron-withdrawing groups could improve antimicrobial potency by increasing the electrophilicity of the azetidine nitrogen, facilitating interactions with bacterial enzymes involved in cell wall biosynthesis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Azetidine Ring : Utilizing cyclization reactions involving amines and carbonyl compounds.
  • Fluorosulfonation : Introduction of the fluorosulfonyloxy group through nucleophilic substitution reactions.
  • Carboxylation : Adding a carboxylate group to enhance solubility and biological activity.

The yield and purity of synthesized compounds are critical for biological testing. For instance, yields can vary significantly depending on reaction conditions, as shown below:

Reaction StepYield (%)Conditions
Azetidine formation85%Reflux in THF
Fluorosulfonation70%Room temperature
Carboxylation90%Acidic conditions

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various azetidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that while it did not exhibit substantial intrinsic activity, it could enhance the efficacy of existing antibiotics when used in combination therapies.

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on modifying the tert-butyl group to assess its impact on biological activity. The findings revealed that replacing the tert-butyl group with larger alkyl groups increased hydrophobic interactions with bacterial membranes, leading to improved antimicrobial properties.

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